4-(Benzyloxy)-5-fluoro-2-methoxyaniline
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Overview
Description
4-(Benzyloxy)-5-fluoro-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It features a benzyloxy group, a fluorine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-fluoro-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc, tin, or sodium sulfide in ammonium hydroxide solution are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of nitro groups results in amines.
Scientific Research Applications
4-(Benzyloxy)-5-fluoro-2-methoxyaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-fluoro-2-methoxyaniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound has a similar benzyloxy group but differs in the presence of a hydroxyl group instead of a methoxy group.
4-(Benzyloxy)phenol: This compound lacks the fluorine and methoxy groups present in 4-(Benzyloxy)-5-fluoro-2-methoxyaniline.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the fluorine atom can enhance the compound’s stability and reactivity, while the methoxy group can influence its solubility and interaction with other molecules.
Properties
Molecular Formula |
C14H14FNO2 |
---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-4-phenylmethoxyaniline |
InChI |
InChI=1S/C14H14FNO2/c1-17-14-8-13(11(15)7-12(14)16)18-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3 |
InChI Key |
MQGAPIUNUSQEOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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